4-(1-Cyanocyclopropyl)-3-fluorophenylboronic acid 4-(1-Cyanocyclopropyl)-3-fluorophenylboronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13499463
InChI: InChI=1S/C10H9BFNO2/c12-9-5-7(11(14)15)1-2-8(9)10(6-13)3-4-10/h1-2,5,14-15H,3-4H2
SMILES: B(C1=CC(=C(C=C1)C2(CC2)C#N)F)(O)O
Molecular Formula: C10H9BFNO2
Molecular Weight: 205.00 g/mol

4-(1-Cyanocyclopropyl)-3-fluorophenylboronic acid

CAS No.:

Cat. No.: VC13499463

Molecular Formula: C10H9BFNO2

Molecular Weight: 205.00 g/mol

* For research use only. Not for human or veterinary use.

4-(1-Cyanocyclopropyl)-3-fluorophenylboronic acid -

Specification

Molecular Formula C10H9BFNO2
Molecular Weight 205.00 g/mol
IUPAC Name [4-(1-cyanocyclopropyl)-3-fluorophenyl]boronic acid
Standard InChI InChI=1S/C10H9BFNO2/c12-9-5-7(11(14)15)1-2-8(9)10(6-13)3-4-10/h1-2,5,14-15H,3-4H2
Standard InChI Key NUNDSQIXCPDBGF-UHFFFAOYSA-N
SMILES B(C1=CC(=C(C=C1)C2(CC2)C#N)F)(O)O
Canonical SMILES B(C1=CC(=C(C=C1)C2(CC2)C#N)F)(O)O

Introduction

Chemical and Structural Properties

Molecular Identification

4-(1-Cyanocyclopropyl)-3-fluorophenylboronic acid is systematically named [4-(1-cyanocyclopropyl)-3-fluorophenyl]boronic acid under IUPAC nomenclature . Key identifiers include:

PropertyValueSource
CAS Number2377611-05-5
Molecular FormulaC10H9BFNO2\text{C}_{10}\text{H}_{9}\text{BFNO}_{2}
Molecular Weight205.00 g/mol
SMILESB(C1=CC(=C(C=C1)C2(CC2)C#N)F)(O)O
InChIKeyNUNDSQIXCPDBGF-UHFFFAOYSA-N

The boronic acid group (-B(OH)2_2) at the para position relative to the fluorinated aromatic ring facilitates its role in cross-coupling reactions, while the 1-cyanocyclopropyl moiety introduces steric and electronic effects that modulate reactivity .

Spectral and Physical Characteristics

Although experimental data on melting point, solubility, and spectral profiles (e.g., NMR, IR) are absent in public records, analogous boronic acids exhibit solubility in polar aprotic solvents (e.g., THF, DMSO) and limited stability in protic media due to boronate ester formation. The fluorine atom’s electronegativity enhances the aromatic ring’s electrophilicity, potentially accelerating coupling reactions .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocol for 4-(1-Cyanocyclopropyl)-3-fluorophenylboronic acid is documented, analogous methods for structurally related boronic acids suggest a multi-step approach:

  • Boronation: A Grignard reagent derived from a halogenated precursor (e.g., 4-bromo-3-fluorophenyl cyanocyclopropane) reacts with trimethyl borate to install the boronic acid group .

  • Cyclopropane Functionalization: Introduction of the cyanocyclopropyl group via [2+1] cycloaddition or nucleophilic substitution, as seen in the synthesis of 5-(1-Cyanocyclopropyl)-2-fluorophenylboronic acid.

  • Purification: Isolation via recrystallization or chromatographic techniques to achieve >95% purity .

A patent describing the synthesis of 3-amino-4-fluorophenylboronic acid highlights critical parameters:

  • Temperature Control: Reactions conducted at -30°C to 55°C to prevent side reactions .

  • Catalysts: Palladium carbon (Pd/C) for hydrogenation steps .

  • Yield Optimization: Typical yields range from 31.5% (nitration) to 80.7% (hydro-reduction) .

Challenges and Innovations

The steric bulk of the cyclopropyl group complicates regioselectivity during coupling reactions. Recent advances in transition-metal catalysis, particularly palladium and nickel complexes, may mitigate these issues.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a boronic acid, this compound participates in Suzuki-Miyaura reactions to form biaryl structures, a cornerstone of drug discovery. For example:
Ar-B(OH)2+Ar’-XPd catalystAr-Ar’\text{Ar-B(OH)}_2 + \text{Ar'-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'}
where X = halide or triflate. The fluorine substituent enhances electron-deficient aryl halides’ reactivity, enabling couplings under milder conditions .

Pharmaceutical Intermediates

Boronic acids are pivotal in synthesizing kinase inhibitors and protease inhibitors. The cyanocyclopropyl group may confer metabolic stability, a desirable trait in prodrug design.

Future Directions and Research Gaps

  • Synthetic Methodology: Development of one-pot syntheses to improve efficiency.

  • Catalyst Design: Tailored palladium ligands to enhance coupling yields with sterically hindered partners.

  • Biological Screening: Evaluation of bioactivity in anticancer or antimicrobial assays.

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